molecular formula C20H18ClF3N4O3 B2884310 (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one CAS No. 338422-63-2

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2884310
CAS No.: 338422-63-2
M. Wt: 454.83
InChI Key: VENAUKZDJBBSIV-VOTSOKGWSA-N
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Description

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is a useful research compound. Its molecular formula is C20H18ClF3N4O3 and its molecular weight is 454.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Some derivatives of the compound, specifically those related to triazole and pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives exhibited good to moderate activities against various microorganisms, indicating potential use in developing antimicrobial agents (Bektaş et al., 2007). Similarly, pyrimidine derivatives have been synthesized, showing interactions with potential biological targets (Elnagdi et al., 1977).

Organic Synthesis and Chemical Reactions

Research indicates the compound's derivatives are pivotal in organic synthesis, yielding various heterocyclic compounds. For instance, reactions involving methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles led to the formation of acyclic and heterocyclic derivatives, showcasing the compound's utility in synthesizing structurally diverse molecules (Sokolov & Aksinenko, 2010). Another study demonstrated the synthesis of pyridine derivatives from isoxazoles, highlighting the compound's role in generating novel chemical entities (Kobayashi & Nitta, 1985).

Novel Chemical Structures and Properties

Research on the compound's derivatives has led to the discovery of new chemical structures with unique properties. For example, studies on hexacarbonylmolybdenum-induced reactions of isoxazoles resulted in novel pyridine derivatives, shedding light on new synthetic pathways and potential applications in material science (Kobayashi & Nitta, 1985). Furthermore, isomorphous structures involving the compound's derivatives obeying the chlorine-methyl exchange rule have been characterized, contributing to the understanding of molecular interactions and structure-property relationships (Rajni Swamy et al., 2013).

Corrosion Inhibition

Pyranopyrazole derivatives, closely related to the compound , have been investigated for their corrosion inhibition performance on mild steel in HCl solution. Studies showed high inhibition efficiency, suggesting applications in protecting materials against corrosion. The efficacy of these derivatives emphasizes the compound's potential utility in materials science and engineering applications (Yadav et al., 2016).

Properties

IUPAC Name

(E)-1-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N4O3/c1-30-14-4-2-13(3-5-14)25-7-6-18(29)17-9-15(31-28-17)11-27-19-16(21)8-12(10-26-19)20(22,23)24/h2-8,10,15,25H,9,11H2,1H3,(H,26,27)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENAUKZDJBBSIV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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